

# IUPAC name and CAS number for 1-Ethyl-5,6-dinitrobenzimidazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Ethyl-5,6-dinitrobenzimidazole

Cat. No.: B2445562

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An In-Depth Technical Guide to **1-Ethyl-5,6-dinitrobenzimidazole** and the Broader Class of Dinitrobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-Ethyl-5,6-dinitrobenzimidazole**, including its definitive identification, and delves into the broader class of dinitrobenzimidazole derivatives, which are of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for **1-Ethyl-5,6-dinitrobenzimidazole**, this document presents representative data and methodologies from closely related analogues to provide a thorough understanding of the synthesis, biological activities, and potential mechanisms of action for this class of compounds. The information is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics.

## Compound Identification

The specific compound of interest is identified as follows:

Common Name	IUPAC Name	CAS Number
1-Ethyl-5,6-dinitrobenzimidazole	1-Ethyl-5,6-dinitro-1H-benzimidazole	27578-65-0

## Introduction to Dinitrobenzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of nitro groups to the benzimidazole ring can profoundly influence the compound's physicochemical properties and biological activity. Specifically, dinitrobenzimidazole derivatives have garnered attention for their potential as antimicrobial, anticancer, and antiprotozoal agents.[1][2] The electron-withdrawing nature of the nitro groups can render these compounds susceptible to bioreductive activation, a mechanism often exploited for selective toxicity towards pathogens or hypoxic cancer cells.[3][4]

While **1-Ethyl-5,6-dinitrobenzimidazole** is a known chemical entity[5], detailed public-domain research on its specific biological activities and synthesis is scarce. Therefore, this guide will utilize data from analogous dinitrobenzimidazole compounds to illustrate the key characteristics of this chemical class.

## Synthesis of Dinitrobenzimidazole Derivatives

The synthesis of dinitrobenzimidazoles typically involves the nitration of a pre-formed benzimidazole ring system. The following is a representative experimental protocol for the synthesis of a dinitrobenzimidazole derivative, adapted from general methods described in the literature.[6]

### General Experimental Protocol: Synthesis of a 2-Substituted-5,6-dinitro-1H-benzimidazole

This protocol describes a two-step process: the initial formation of a benzimidazole ring, followed by nitration.

#### Step 1: Synthesis of 2-Substituted-1H-benzimidazole

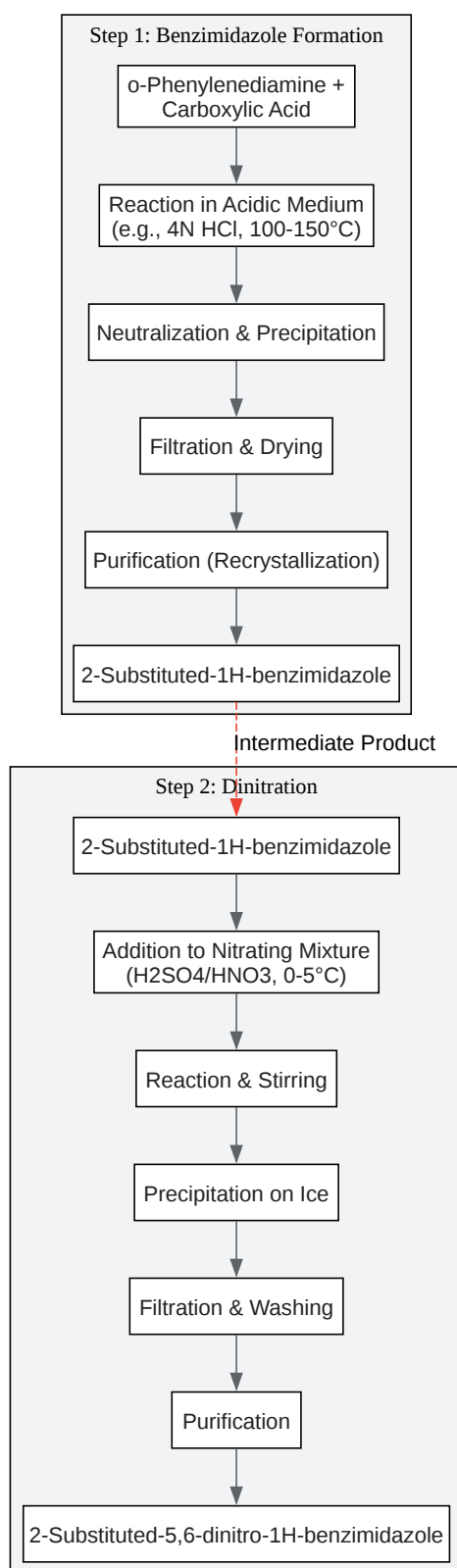
- An equimolar mixture of o-phenylenediamine and a selected carboxylic acid is prepared.
- The mixture is heated in the presence of a dehydrating agent, such as 4N hydrochloric acid or polyphosphoric acid, at a temperature of 100-150°C for 2-4 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as ammonium hydroxide or sodium bicarbonate solution, until precipitation is complete.
- The resulting solid is collected by filtration, washed with cold water, and dried.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the 2-substituted-1H-benzimidazole.

#### Step 2: Nitration to 2-Substituted-5,6-dinitro-1H-benzimidazole

- The 2-substituted-1H-benzimidazole (1 equivalent) is slowly added to a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid.
- The reaction mixture is stirred at a low temperature for 1-2 hours and then allowed to warm to room temperature, with continued stirring for an additional 4-8 hours.
- The mixture is then carefully poured onto crushed ice, leading to the precipitation of the dinitro-derivative.
- The precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
- Further purification can be achieved by column chromatography or recrystallization to yield the final 2-substituted-5,6-dinitro-1H-benzimidazole.

## Experimental Workflow Diagram



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Caption: Generalized workflow for the synthesis of 2-substituted-5,6-dinitro-1H-benzimidazoles.

# Biological Activity of Dinitrobenzimidazole Derivatives

Dinitrobenzimidazole derivatives have been investigated for a range of biological activities, with antimicrobial and anticancer effects being the most prominent. The data below is a summary of activities for representative dinitro- and related nitro-benzimidazole compounds found in the literature.

## Quantitative Data Summary

Compound Class	Activity Type	Target Organism/Cell Line	Measurement	Result
5,6-Dinitro-benzimidazole derivatives	Anthelmintic	Various helminths	-	Known activity[2]
Aromatic Amidine Substituted Benzimidazoles	Antibacterial	MRSA & MRSE	MIC	0.39 - 1.56 µg/mL[7][8]
2-Aryl-5(6)-nitro-1H-benzimidazole derivatives	Anticancer	Various human cancer lines	IC50	Varies by compound[3]
2-Amino-5(6)-nitro-1H-benzimidazole derivatives	Antiprotozoal	G. intestinalis	IC50	~3.95 µM[4]

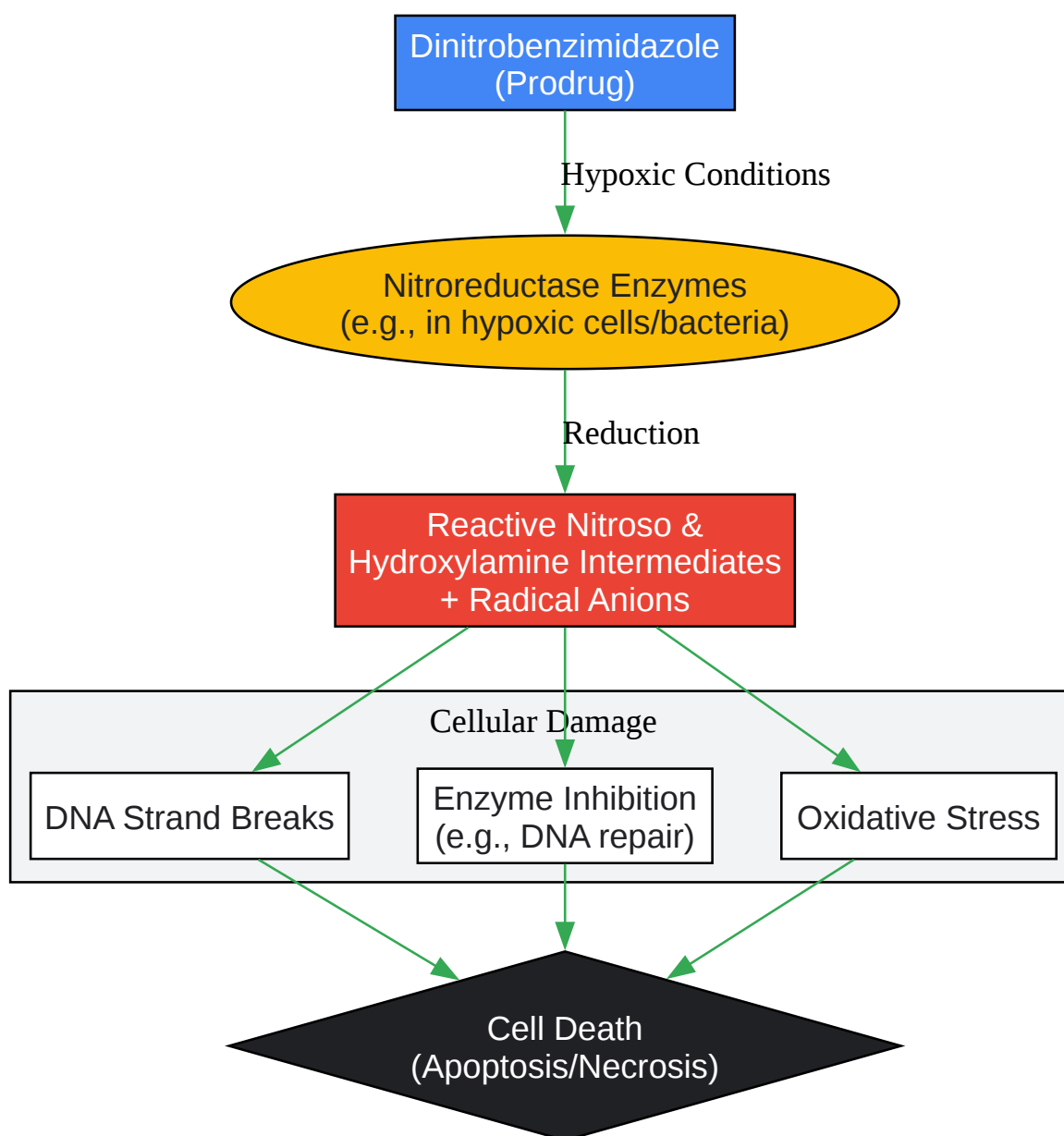
Note: This table presents data for the general class of nitro- and dinitrobenzimidazole derivatives, as specific quantitative data for **1-Ethyl-5,6-dinitrobenzimidazole** is not available in the cited literature.

## Potential Mechanism of Action: Bioreductive Activation

A key proposed mechanism of action for many nitroaromatic compounds, including dinitrobenzimidazoles, is bioreductive activation. This process is particularly effective in hypoxic (low oxygen) environments, such as those found in solid tumors or certain microbial infections.

Under hypoxic conditions, nitroreductase enzymes can reduce the nitro groups on the benzimidazole ring. This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, as well as radical anions. These reactive species can cause cellular damage through various means, including DNA strand breaks, inhibition of DNA repair enzymes, and oxidative stress, ultimately leading to cell death. This selective activation in hypoxic environments provides a basis for targeted therapy, sparing normal, well-oxygenated tissues.[3]

## Signaling Pathway Diagram



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Caption: Proposed bioreductive activation pathway for dinitrobenzimidazole derivatives.

## Conclusion

**1-Ethyl-5,6-dinitrobenzimidazole** belongs to the dinitrobenzimidazole class of compounds, which holds significant promise in the development of new therapeutic agents, particularly in oncology and infectious diseases. While specific research on this particular molecule is limited, the broader class is characterized by potent biological activity, likely mediated by bioreductive

activation. The synthetic routes are generally well-established, allowing for the generation of diverse analogues for structure-activity relationship studies. Further investigation into specific derivatives like **1-Ethyl-5,6-dinitrobenzimidazole** is warranted to fully elucidate their therapeutic potential and specific mechanisms of action. This guide serves as a foundational resource to encourage and inform such future research endeavors.

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- To cite this document: BenchChem. [IUPAC name and CAS number for 1-Ethyl-5,6-dinitrobenzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2445562#iupac-name-and-cas-number-for-1-ethyl-5-6-dinitrobenzimidazole]

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